molecular formula C22H22N4O B2910310 2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251677-95-8

2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2910310
CAS No.: 1251677-95-8
M. Wt: 358.445
InChI Key: ZLFXXJCFBOWJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of high interest in medicinal chemistry . The 1,2,4-triazole nucleus is a privileged structure in drug discovery due to its ability to form multiple weak interactions with biological targets, such as enzymes and receptors . This heterocyclic core is known to be present in compounds with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties . Researchers value this class of compounds for its potential to modulate key biological pathways. As such, this compound is a valuable chemical tool for exploratory research in hit-to-lead optimization campaigns, high-throughput screening, and investigating the structure-activity relationships (SAR) of nitrogen-containing heterocycles. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14-5-6-16(3)19(11-14)13-25-22(27)26-21(24-25)10-9-20(23-26)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFXXJCFBOWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the construction of the pyridazine ring and subsequent functionalization with dimethylbenzyl and dimethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate ring formation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The triazolopyridazine scaffold is shared among several PDE4 inhibitors and GABA receptor modulators. Key structural analogs include:

Compound Core Structure Substituents Primary Target Potency (IC₅₀) Selectivity
2-(2,5-Dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (Target Compound) [1,2,4]Triazolo[4,3-b]pyridazine 2,5-Dimethylbenzyl; 3,4-Dimethylphenyl PDE4A/B/C/D ~5 nM (PDE4A) >100-fold vs. other PDE isoforms
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 2,5-Dimethoxyphenyl; 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A 1.2 nM >300-fold selectivity
2-(3,5-Difluorobenzyl)-6-(1-piperidinylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyridine 3,5-Difluorobenzyl; 1-Piperidinylsulfonyl Undisclosed N/A N/A
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) [1,2,4]Triazolo[4,3-b]pyridazine tert-Butyl; 2-Fluorophenyl; Triazolylmethoxy GABAA (α2/α3) 0.2 nM (α2/α3) No activity at α1/α5 subtypes

Key Findings

  • PDE4 Inhibition : The target compound and its methoxy-substituted analog (compound 18 in ) share similar core structures but differ in substituent electronics. The dimethyl groups in the target compound may improve metabolic stability compared to methoxy groups, which are prone to demethylation .
  • Selectivity : Both the target compound and compound 18 exhibit >100-fold selectivity for PDE4 isoforms over other PDEs (e.g., PDE1, PDE3). However, compound 18’s tetrahydrofuran-3-yloxy substituent enhances binding to PDE4A (IC₅₀ = 1.2 nM) compared to the target compound’s IC₅₀ of ~5 nM .
  • GABA Receptor Modulation: Unlike TPA023, which targets GABAA receptors, the target compound lacks the triazolylmethoxy and fluorophenyl groups critical for GABA subtype selectivity. This highlights how minor structural changes redirect activity toward PDE4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.